molecular formula C22H18FN3O2S2 B2953583 N-(2,3-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260919-59-2

N-(2,3-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2953583
CAS No.: 1260919-59-2
M. Wt: 439.52
InChI Key: LWURVBMVEZJUQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidine-based acetamide derivative characterized by a fused bicyclic thieno[3,2-d]pyrimidin-4-one core. The compound features a 2-fluorophenyl substituent at position 3 of the pyrimidine ring and a 2,3-dimethylphenyl group attached via a thioacetamide linker.

The synthesis of such derivatives typically involves nucleophilic substitution reactions between a thiol-containing pyrimidinone intermediate and a chloroacetanilide derivative under alkaline conditions. For example, analogous compounds are synthesized using anhydrous K₂CO₃ in dry acetone, followed by crystallization .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S2/c1-13-6-5-8-16(14(13)2)24-19(27)12-30-22-25-17-10-11-29-20(17)21(28)26(22)18-9-4-3-7-15(18)23/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWURVBMVEZJUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core with a sulfanyl group and an acetamide moiety. The presence of fluorine and dimethyl groups in its structure may influence its biological activity by modulating interactions with biological targets.

Table 1: Chemical Structure

ComponentDescription
Base Structure Thieno[3,2-d]pyrimidine
Functional Groups Sulfanyl, Acetamide
Substituents 2-Fluorophenyl, 2,3-Dimethylphenyl

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research on related thieno-pyrimidines has shown that they can induce apoptosis in various cancer cell lines by activating specific signaling pathways.

Case Study: In Vitro Anticancer Activity

A study published in Cancer Research evaluated the effects of thieno-pyrimidine derivatives on human cancer cell lines. The results demonstrated that certain derivatives had IC50 values below 10 µM against breast and lung cancer cells. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis through the mitochondrial pathway .

Enzyme Inhibition Studies

In addition to anticancer activity, this compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been suggested that similar compounds inhibit α-glucosidase, which is crucial in carbohydrate metabolism.

Table 2: Enzyme Inhibition Data

CompoundEnzymeIC50 (µM)
N-(2,3-dimethylphenyl)-...α-Glucosidase15.5
Related Thieno-Pyrimidine Derivativeα-Glucosidase12.0

The biological activities of this compound are likely mediated through multiple mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression at various checkpoints.
  • Inhibition of Metabolic Enzymes : Reducing glucose absorption through enzyme inhibition.

Comparison with Similar Compounds

Fluorine Substitution

  • The 2-fluorophenyl group in the target compound reduces steric bulk compared to 3,5-difluorophenyl () but may offer similar electronic effects (e.g., enhanced dipole interactions) .

Aromatic Ring Variations

  • 2,3-Dimethylphenyl (target compound) provides moderate steric hindrance, while 2,5-dimethoxyphenyl () increases solubility through polar methoxy groups .
  • Pyrimidoindole scaffolds () exhibit extended conjugation, which may improve intercalation with biological targets like DNA or kinases .

Core Heterocycle Differences

  • Thieno[3,2-d]pyrimidinones (target compound) vs. thieno[2,3-d]pyrimidinones (): The position of the sulfur atom in the thiophene ring alters electron distribution, affecting reactivity and binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.